11-(4-hydroxy-3,5-dimethoxyphenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
This compound belongs to the dibenzo[b,e][1,4]diazepine class, characterized by a seven-membered diazepine ring fused with two benzene moieties. Key structural features include:
- A 4-hydroxy-3,5-dimethoxyphenyl substituent at position 11, contributing hydrogen-bonding capacity and electron-donating properties.
- A phenylcarbonyl group at position 7, introducing hydrophobic and π-π stacking interactions.
Properties
Molecular Formula |
C28H26N2O5 |
|---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
2-benzoyl-6-(4-hydroxy-3,5-dimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C28H26N2O5/c1-34-23-14-18(15-24(35-2)28(23)33)26-25-20(9-6-10-22(25)31)29-21-13-17(11-12-19(21)30-26)27(32)16-7-4-3-5-8-16/h3-5,7-8,11-15,26,29-30,33H,6,9-10H2,1-2H3 |
InChI Key |
ARRHSJMDRLVGSM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3=C(CCCC3=O)NC4=C(N2)C=CC(=C4)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Biological Activity
The compound 11-(4-hydroxy-3,5-dimethoxyphenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a synthetic derivative belonging to the class of dibenzodiazepines. This compound has garnered attention for its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure includes multiple functional groups that contribute to its biological activity.
1. Antinociceptive Activity
Recent studies have demonstrated that similar compounds within the dibenzodiazepine class exhibit significant antinociceptive effects. For instance, a study on a related compound showed pronounced inhibition of pain responses in various animal models. The mechanism is believed to involve modulation of excitatory neurotransmitters and opioid receptors .
2. Anti-inflammatory Effects
Compounds structurally related to 11-(4-hydroxy-3,5-dimethoxyphenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one have been reported to exhibit anti-inflammatory properties. In vitro studies indicated that these compounds can inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS) .
3. Antimicrobial Activity
Preliminary investigations suggest that this compound may also possess antimicrobial properties. Similar derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, studies indicated moderate to good activity against Staphylococcus aureus and Pseudomonas aeruginosa .
Case Study 1: Antinociceptive Effects
In a controlled study involving mice treated with varying doses of a related dibenzodiazepine compound (0.1 to 3.0 mg/kg), researchers observed significant reductions in pain behaviors associated with acetic acid-induced abdominal constrictions and formalin-induced paw licking activities. These findings suggest that the compound's mechanism of action may involve central nervous system pathways linked to pain perception .
Case Study 2: Anti-inflammatory Mechanism
A study focused on the anti-inflammatory potential of dibenzodiazepine analogs demonstrated their ability to reduce inflammation markers in RAW 264.7 cells treated with LPS. The compounds inhibited nitric oxide production significantly compared to controls, indicating a possible therapeutic role in inflammatory diseases .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
11-(4-Methoxyphenyl)-3,3-dimethyl analog ()
- Key differences: Replaces the 4-hydroxy-3,5-dimethoxyphenyl group with a 4-methoxyphenyl substituent at position 11. Contains a 3,3-dimethyl modification on the diazepine ring, enhancing steric bulk.
- Implications :
Coumarin- and Oxazepine-Modified Analogs ()
- Compounds 4g and 4h feature:
- A coumarin-3-yl group instead of phenylcarbonyl.
- Oxazepine (in 4h ) vs. diazepine (in the target compound) backbones.
- Functional impact: Coumarin introduces fluorescence properties and enhanced π-stacking capacity.
Computational Similarity Metrics
Using Tanimoto and Dice coefficients ():
- Tanimoto (MACCS) : Measures structural overlap via fingerprint-based bit vectors.
- Dice (Morgan) : Emphasizes shared substructures in circular fingerprints.
Note: Metrics derived from analogous studies .
Bioactivity and Target Profiling ()
- Cluster analysis of 37 compounds revealed:
- Compounds with ≥60% structural similarity (via Tanimoto) cluster into groups with shared modes of action (e.g., HDAC inhibition, kinase modulation).
- The target compound’s phenylcarbonyl group aligns with clusters showing affinity for ATP-binding pockets (e.g., kinases).
- The 4-hydroxy-3,5-dimethoxyphenyl group correlates with antioxidant and anti-inflammatory activity in phytocompounds ().
NMR-Based Structural Comparisons ()
- Key regions of divergence (analogous to rapamycin analogs in ):
- Region A (positions 39–44) : Sensitive to substituent electronic effects (e.g., hydroxy vs. methoxy).
- Region B (positions 29–36) : Reflects backbone conformational changes (e.g., diazepine vs. oxazepine).
- Chemical shift differences :
- Hydroxy groups in the target compound induce downfield shifts (~2.5–3.0 ppm) compared to methoxy-substituted analogs.
Implications for Drug Design
Substituent Optimization :
- Hydroxy groups enhance solubility and target engagement but may reduce metabolic stability.
- Phenylcarbonyl vs. coumarin trades hydrophobicity for fluorescence-based tracking .
Backbone Flexibility :
Predictive Limitations :
- While similarity metrics (Tanimoto/Dice) guide prioritization, bioactivity divergence is observed even at 70% similarity ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
